Tetramethylammonium fluoride (TMAF) has gained significant attention in scientific research due to its unique combination of properties:
TMAF finds diverse applications in various scientific research fields, including:
Tetramethylammonium fluoride is a quaternary ammonium salt with the chemical formula (CH₃)₄NF. It appears as a hygroscopic white solid and is notable for being a source of "naked fluoride," meaning that its fluoride ions are not complexed with any metal atom. This characteristic distinguishes it from many other soluble fluoride salts, which often exist as bifluorides, such as HF₂⁻. Tetramethylammonium fluoride is highly soluble in water and organic solvents, forming solvates with them. Its melting point is approximately 170°C, and it exhibits strong interactions with solvents, influencing its reactivity and utility in various chemical processes .
Tetramethylammonium fluoride finds applications across various fields:
Tetramethylammonium fluoride can be synthesized through several methods:
Studies on tetramethylammonium fluoride's interactions reveal that it forms different species depending on the solvent used. In polar solvents like dimethylformamide and pyridine, it exists predominantly as intimate ionic pairs, while in less polar solvents like benzene and tetrahydrofuran, it tends to form tetrameric species or separated solvated ionic species
Tetramethylammonium fluoride shares similarities with several other quaternary ammonium salts. Here are some comparable compounds: Tetramethylammonium fluoride is unique due to its ability to provide "naked" fluoride ions without metal complexation, which enhances its reactivity in various organic transformations compared to other similar compounds
Tetramethylammonium fluoride represents a quaternary ammonium salt with the molecular formula C₄H₁₂FN [1] [2]. The compound consists of a tetramethylammonium cation [N(CH₃)₄]⁺ paired with a fluoride anion F⁻ [2] [4]. The molecular weight of the anhydrous form is 93.14 g/mol [2] [4], while the tetrahydrate form exhibits a molecular weight of 165.21 g/mol [3] [5]. The compound is assigned CAS number 373-68-2 for the anhydrous form and 17787-40-5 for the tetrahydrate variant [2] [3] [4]. According to IUPAC nomenclature, the compound is designated as tetramethylazanium fluoride [4]. The canonical SMILES representation is CN+(C)C.[F-], and the InChI key is GTDKXDWWMOMSFL-UHFFFAOYSA-M [4]. The structural configuration features a central nitrogen atom bonded to four methyl groups, creating a tetrahedral geometry around the nitrogen center [7]. This quaternary ammonium structure renders the compound isoelectronic with neopentane [30]. The molecular complexity value has been determined to be 19.1, with one hydrogen bond acceptor and zero hydrogen bond donors [4]. Tetramethylammonium fluoride in its anhydrous form presents as a white hygroscopic solid [1] [6]. The tetrahydrate variant appears as a white to almost white powder or lump-like crystalline material [3] [9] [17]. At standard temperature (20°C), both forms exist in the solid state [3] [5]. The hygroscopic nature of the compound necessitates careful storage conditions to prevent moisture absorption [1] [6]. The thermal behavior of tetramethylammonium fluoride exhibits significant differences between its anhydrous and hydrated forms. The anhydrous compound demonstrates a melting point range of 170-180°C, accompanied by decomposition [12] [13] [26]. In contrast, the tetrahydrate form exhibits a substantially lower melting point of 38-44°C [9] [11]. The thermal decomposition of the anhydrous form occurs at elevated temperatures, with decomposition products including nitrogen oxides, carbon monoxide, carbon dioxide, and hydrogen fluoride [10]. The tetrahydrate form may become liquid during storage without affecting product quality, indicating a complex relationship between hydration state and thermal stability [3] [9] [17]. Tetramethylammonium fluoride exhibits pronounced hygroscopic characteristics, readily absorbing moisture from the atmosphere [1] [6]. This property is particularly significant for the anhydrous form, which requires storage under dry conditions to maintain its chemical integrity [12] [21]. The tetrahydrate form contains 40.0-45.0% water by weight, demonstrating the compound's strong affinity for water molecules [3] [9] [17]. The hygroscopic behavior is attributed to the high charge density of the fluoride anion, which facilitates hydrogen bonding interactions with water molecules [6]. Commercial suppliers typically store the tetrahydrate form under refrigerated conditions (0-10°C) to minimize further moisture absorption [3] [9] [17]. Nuclear magnetic resonance spectroscopy confirms the structural integrity of tetramethylammonium fluoride, with analysis demonstrating consistency with the expected molecular framework [3] [17]. Infrared spectroscopic studies reveal characteristic absorption patterns that vary depending on the hydration state and complexation behavior of the compound [16]. In complexed forms, particularly when hydrogen bonding occurs with amide compounds, the compound exhibits modified spectroscopic signatures. The N-H stretching modes in such complexes appear as broad bands in the range of 2500-3100 cm⁻¹, indicating the formation of N-H···F⁻ hydrogen bonds [16]. These spectroscopic changes provide valuable insights into the compound's interaction mechanisms with various molecular environments. Crystallographic investigations have provided detailed structural information about tetramethylammonium fluoride, particularly in its hydrated and complexed forms. The octadecasil complex of tetramethylammonium fluoride has been characterized using powder X-ray diffraction techniques [18] [20]. This complex crystallizes in a tetragonal crystal system with space group I4/m [18]. The unit cell parameters for the octadecasil complex have been determined as a = b = 9.07 Å and c = 13.44 Å, with a cell volume of 1104.97 ų [18]. The structure features tetramethylammonium cations positioned within rhombododecahedral cages, while fluoride anions occupy hexahedral cage sites [18]. The crystal structure of tetramethylammonium fluoride tetrahydrate has been extensively studied, revealing a hydrogen-bonded ionic framework [25] [30]. In this structure, fluoride ions exhibit four-coordination, while water molecules demonstrate three-coordination patterns . The tetramethylammonium cations occupy voids within this hydrogen-bonded framework, creating a stable crystalline arrangement [25] . The distinction between anhydrous and hydrated forms of tetramethylammonium fluoride represents a critical aspect of the compound's physicochemical behavior. The anhydrous form serves as a source of "naked fluoride" ions, which are not complexed with metal atoms [1] [6]. This characteristic contrasts with most other soluble fluoride salts that exist as bifluorides (HF₂⁻) [1]. The tetrahydrate form incorporates four water molecules per formula unit, as indicated by the molecular formula C₄H₁₂FN·4H₂O [3] [5]. These water molecules are tightly bound within the crystal lattice through hydrogen bonding interactions with the fluoride anion [25]. The binding is sufficiently strong that removal of water requires elevated temperatures and specialized drying procedures [22] [25]. Preparation of anhydrous tetramethylammonium fluoride from the tetrahydrate involves rigorous drying procedures, including azeotropic distillation with isopropyl alcohol followed by solvent exchange with dimethylformamide [22] [25]. This process can reduce water content to less than 0.2 weight percent [22]. The anhydrous form exhibits enhanced nucleophilic activity compared to the hydrated variant, making it particularly valuable for specific chemical applications [19] [21]. The density of the compound has been reported as 1.058 g/cm³ [10], though this value may vary depending on the hydration state. The tetrahydrate form demonstrates high solubility in water and polar solvents, while the anhydrous form requires careful handling due to its reactivity with moisture [3] [9]. The stability profile of tetramethylammonium fluoride varies significantly with environmental conditions and molecular form. Under anhydrous conditions, the compound remains stable when stored properly, though it readily decomposes in the presence of moisture [10] [21]. The decomposition process involves reaction with water to generate hydrogen fluoride and related products [10]. Thermal decomposition of the anhydrous form occurs at temperatures above 170°C, producing nitrogen oxides, carbon monoxide, carbon dioxide, and hydrogen fluoride [10] [26]. The decomposition is accompanied by characteristic color changes and can be monitored spectroscopically [33]. The process exhibits autocatalytic behavior under certain conditions, particularly in the presence of polar aprotic solvents [22]. The tetrahydrate form demonstrates different stability characteristics, with the bound water molecules providing a stabilizing influence on the overall structure [25]. However, the compound may undergo phase transitions or partial dehydration during storage, particularly when exposed to elevated temperatures or low humidity conditions [3] [9] [17]. In acetonitrile solutions, tetramethylammonium fluoride exhibits unique reactivity due to the basic nature of the fluoride anion [1] [15]. The compound can induce dimerization of acetonitrile to form CH₃C(NH₂)=CHCN, which subsequently co-crystallizes with the original material [1] [15]. This behavior demonstrates the compound's capacity to act as a strong base in specific solvent systems. The stability of tetramethylammonium fluoride is also influenced by the presence of other chemical species. In the presence of acids, the compound readily forms the corresponding ammonium salt and releases hydrogen fluoride . The compound shows incompatibility with oxidizing agents and requires storage in moisture-free environments to maintain stability [10]. Irritant Compound Name Formula Key Characteristics Tetramethylphosphonium fluoride (CH₃)₄PF Forms stable solutions in acetonitrile; used similarly in reactions. Tetrabutylammonium fluoride (C₄H₉)₄NF Commonly used for fluorination but less soluble than tetramethylammonium fluoride. Tetraethylammonium fluoride (C₂H₅)₄NF Similar reactivity but lower solubility compared to tetramethylammonium fluoride. Molecular and Structural Characteristics
Property Value Reference Molecular Formula (anhydrous) C₄H₁₂FN [2] [4] Molecular Formula (tetrahydrate) C₄H₁₂FN·4H₂O [3] [5] Molecular Weight (anhydrous) 93.14 g/mol [2] [4] Molecular Weight (tetrahydrate) 165.21 g/mol [3] [5] CAS Number (anhydrous) 373-68-2 [2] [4] CAS Number (tetrahydrate) 17787-40-5 [3] [5] IUPAC Name tetramethylazanium fluoride [4] InChI Key GTDKXDWWMOMSFL-UHFFFAOYSA-M [4] Canonical SMILES CN+(C)C.[F-] [4] Physical Properties
Appearance and Physical State
Melting Point and Thermal Behavior
Hygroscopic Nature
Spectroscopic Properties
Crystallographic Analysis
Property Value Reference Crystal System Tetragonal (in octadecasil) [18] Space Group I4/m (in octadecasil) [18] Unit Cell Parameters (octadecasil complex) a = b = 9.07 Å, c = 13.44 Å [18] IR N-H Stretching (in complexes) 2500-3100 cm⁻¹ (broad) [16] NMR Confirmation Confirms structure [3] [17] Hydrogen Bond Acceptor Count 1 [4] Hydrogen Bond Donor Count 0 [4] Molecular Complexity 19.1 [4] Anhydrous vs. Hydrated Forms
Stability and Decomposition Pathways
Property Value Reference Appearance (anhydrous) White hygroscopic solid [1] [6] Appearance (tetrahydrate) White to almost white powder to lump [3] [9] [17] Physical State at 20°C Solid [3] [5] Melting Point (anhydrous) 170-180°C (decomposition) [12] [13] [26] Melting Point (tetrahydrate) 38-44°C [9] [11] Density 1.058 g/cm³ [10] Solubility in Water Soluble [3] [9] Water Content (tetrahydrate) 40.0-45.0% [3] [9] [17] Purity (commercial tetrahydrate) >98.0% [3] [9] [17]
Related CAS
GHS Hazard Statements
H302 (65.08%): Harmful if swallowed [Warning Acute toxicity, oral];
H312 (63.49%): Harmful in contact with skin [Warning Acute toxicity, dermal];
H315 (100%): Causes skin irritation [Warning Skin corrosion/irritation];
H319 (100%): Causes serious eye irritation [Warning Serious eye damage/eye irritation];
H332 (63.49%): Harmful if inhaled [Warning Acute toxicity, inhalation];
H335 (63.49%): May cause respiratory irritation [Warning Specific target organ toxicity, single exposure;
Respiratory tract irritation];
Information may vary between notifications depending on impurities, additives, and other factors. The percentage value in parenthesis indicates the notified classification ratio from companies that provide hazard codes. Only hazard codes with percentage values above 10% are shown.
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Dates
Multivariate optimization of a goat meat alkaline solubilization procedure using tetramethylammonium hydroxide for metals determination using FAAS
Juscelia Pereira Santos Alves,
Uillian Mozart Ferreira da Mata Cerqueira,
Cleber Galvão Novaes,
Walter Nei Lopes Dos Santos,
Sulene Alves Araújo,
Marcos Almeida Bezerra
PMID: 34111692
DOI:
10.1016/j.foodchem.2021.130176
Abstract
In the present work, multivariate designs were used to optimize an alkaline dissolution, assisted by ultrasound energy, procedure of goat meat using tetramethylammonium hydroxide (TMAH) aiming to determine Ca, Cu, Fe, K, Mg, Na and Zn by flame atomic absorption (FAAS) and emission (FAES) spectrometry. The optimal conditions found for the dissolution were in the following ranges: 0.4-0.5 g for the sample mass, 12-15 min of sonication and using 700-1000 µL of 25% TMAH at a temperature of 50 °C. The obtained limits of quantification varied between 0.221 (Mg) and 7.60 (Ca) μg g
. Accuracy was assessed by comparing the results obtained by applying the proposed method with the digestion in an acid medium using a digesting block and by analyzing bovine liver certified reference material. The application of a t-test revealed that, at a 95% confidence level, there were no significant differences between the values obtained.
A simplified method for determination of short-, medium-, and long-chain chlorinated paraffins using tetramethyl ammonium chloride as mobile phase modifier
Xiaomei Huang,
Chenhong Ding,
Qiuquan Su,
Ying Wang,
Zefeng Cui,
Qiumiao Yin,
Xu Wang
PMID: 33735642
DOI:
10.1016/j.chroma.2021.462002
Abstract
The formation of halide adducts ion is an important pathway to improve the sensitivity of analytes in liquid chromatography (LC) combined with negative electrospray ionization (ESI) mass spectrometry (MS). Although adding modifier in mobile phase is generally the simplest way to form anions adducts, the formation of halide adducts ion requires a complex post-column addition strategy since traditional halide ionization enhancement reagents are incompatible with LC systems. To solve this problem, the volatile organochlorine salt tetramethyl ammonium chloride (TMAC) was therefore investigated as a potentially non-corrosive mobile phase modifier that was confirmed to be compatible with both LC and MS systems in this study. When short-chain, medium-chain, and long-chain chlorinated paraffins (CPs) were determinated simultaneously by ultra-high performance LC combined with ESI high resolution MS (UPLC-ESI-HRMS), all of them tended to ionize by forming [M+Cl]
ions and exhibited excellent sensitivity with the instrumental detection limits of 1-4 pg/μL. Meanwhile, their sensitivities towards CPs were less dependent on their Cl content with the total relative response factors of 0.8-3.5. The method's utility was demonstrated through determination of CPs in surface soil and chicken muscle samples. This was an effective and practical method to enhance the selectivity for [M + Cl]
ions and improve sensitivity towards CPs with various carbon lengths. Importantly, post-column addition was not required, and thus the analytical procedure was simplified. The method has also improved sensitivity towards some other organohalides and may be generally useful in the determination of challenging organic analytes.
Gellan gum gel tissue phantoms and gel dosimeters with tunable electrical, mechanical and dosimetric properties
Pawel Brzozowski,
Kalin I Penev,
Kibret Mequanint
PMID: 33722624
DOI:
10.1016/j.ijbiomac.2021.03.047
Abstract
Gellan gum gels have been proposed as tissue- and water-mimicking materials (phantoms) applied in medical imaging and radiotherapy dosimetry. Phantoms often require ionic additives to induce desirable electrical conductivity, resistance to biological spoilage, and radical scavenging properties. However, gellan gum is strongly crosslinked by the typically used sodium salts, forming difficult-to-work with gels with reduced optical clarity. Herein we investigated lithium and tetramethylammonium chloride to induce the required electrical conductivity while maintaining optical clarity; lithium formate and methylparaben were used as a radical scavenger and antimicrobial additive, respectively. Using a multifactorial design of experiments, we studied and modeled the electrical and mechanical properties and liquid expulsion (syneresis) properties of the gels. Finally, by the addition of a radiation-sensitive tetrazolium salt, dosimeters with favorable properties were produced. The results described herein may be used to prepare tissue phantoms and dosimeters with tuned electrical, mechanical, and dosimetric properties.
Nanofluid of magnetic-activated charcoal and hydrophobic deep eutectic solvent: Application in dispersive magnetic solid-phase extraction for the determination and preconcentration of warfarin in biological samples by high-performance liquid chromatography
Negar Nooraee Nia,
Mohammad Reza Hadjmohammadi
PMID: 33682951
DOI:
10.1002/bmc.5113
Abstract
In this study, for the first time, nanofluid of magnetic-activated charcoal and hydrophobic deep eutectic solvent (AC@Fe
O
-DES) based dispersive magnetic solid-phase extraction was successfully applied for the determination and preconcentration of warfarin in plasma and urine samples. The hydrophobic DES was prepared by mixing tetramethylammonium chloride (as hydrogen bond acceptor) and thymol (as hydrogen bond donor) and acted simultaneously as both carrier and stabilizer for magnetic nanoparticles. In this method, the nanofluid as a new extraction solvent was rapidly injected into the aqueous sample, which led to improvement of the mass transfer of the analytes into the sorbent and reduction of the extraction time. In the screening step, the fractional factorial design was applied for selecting some important parameters which significantly affected the extraction procedure. The effective parameters were then optimized by Box-Behnken design. Under the optimal conditions, the limits of detection were in the range of 0.3-1.6 ng/ml. A good linear range was observed in the range of 1.0-500.0 ng/ml for water and 5.0-500.0 ng/ml for urine and plasma. The intra- and inter-day relative standard deviations were 2.7-3.2 and 1.9-4.5% for five replications, respectively. Based on the results, the proposed method was successfully applied for the determination of warfarin in biological samples, using high-performance liquid chromatography.
Aerobic degradation of high tetramethylammonium hydroxide (TMAH) and its impacts on nitrification and microbial community
Yi-Ju Wu,
Laurensia Irmayani,
Aussie Amalia Setiyawan,
Liang-Ming Whang
PMID: 32531298
DOI:
10.1016/j.chemosphere.2020.127146
Abstract
Tetramethylammonium hydroxide (TMAH) was often used as developer in the high-tech industries. Information regarding biological treatment of high TMAH-containing wastewater is limited. This study investigated aerobic degradation of high TMAH, its impacts on nitrification, and microbial community in a sequencing batch reactor (SBR). The initial TMAH concentrations of SBR gradually increased from 200 to 4666 mg L
(equivalent to 31 to 718 mg-N L
) to enrich microbial community for aerobic TMAH degradation and nitrification. The results indicated that the aerobic specific TMAH degradation rates followed the Monod-type kinetics with a maximum specific TMAH degradation rate of 2.184 mg N hour
g volatile suspended solid (VSS)
and the half-saturation coefficient of 175.1 mg N L
. After TMAH degradation and ammonia release, the lag time for the onset of nitrification highly correlated with initial TMAH fed for the SBR. According to the microbial community analysis using next generation sequencing (NGS), potential aerobic TMAH-degraders including Mycobacterium sp. and Hypomicrobium sp. were enriched in the aerobic SBR. The results of real-time quantitative polymerase chain reaction (qPCR) and reverse transcript (RT)-qPCR indicated that Hyphomicrobium sp. may be able to utilize both TMAH and its degradation intermediates such as trimethylamine (TMA), while Thiobacillus sp. can only utilize TMAH. The qPCR and RT-qPCR results suggested that TMAH may inhibit nitrification by inactive expression of amoA gene and the intermediates of TMAH degradation may compete ammonia monooxygenase (AMO) enzyme with ammonia for nitrification inhibition.
An alkaline dissolution-based method using tetramethylammonium hydroxide for metals determination in cow milk samples
Juscelia Pereira Dos Santos Alves,
Uillian Mozart Ferreira da Mata Cerqueira,
Cleber Galvão Novaes,
Jeferson Alves Barreto,
Joabes Dos Santos Trindade,
Sulene Alves Araújo,
Marcos Almeida Bezerra
PMID: 32711270
DOI:
10.1016/j.foodchem.2020.127559
Abstract
This study approaches the development of a method for the determination of Ca, Mg, Zn, and Fe in liquid and powdered cow milk. The method is based on sample dissolution assisted by ultrasound energy in tetramethylammonium hydroxide (TMAH) media and determination by flame atomic absorption spectrometry (FAAS). Central composite design (CCD) associated with response surface methodology and desirability function allowed the fast and efficient optimization of the variables involved in the performance of the dissolution. The developed dissolution method allowed Ca, Fe, Zn, and Mg determination in milk samples with adequate analytical characteristics for these determinations. Addition/recovery tests and analysis of a certified reference material of skimmed powdered milk (ERM-BD150) have shown that this method presents enough accuracy to carry out these analyses.
Presentations of tetramethylammonium hydroxide dermal exposure and the valuable potential of diphoterine solution in decontamination: a retrospective observational study
Chih-Kang Huang,
Alan H Hall,
Ming-Ling Wu,
Chen-Chang Yang,
Dong-Zong Hung,
Yan-Chiao Mao,
Jou-Fang Deng
PMID: 33256848
DOI:
10.1186/s40360-020-00465-8
Abstract
Tetramethylammonium hydroxide (TMAH) is a quaternary ammonium compound that is both a base corrosive and a cholinergic agonist, and it is widely used in the photoelectric and semiconductor industries. It causes corrosive skin injuries and systemic cholinergic toxicity with death primarily resulting from respiratory failure without efficacious early decontamination.
A retrospective observational study was performed of all cases of TMAH exposure reported to the Taiwan Poison Control Center between July 2010 and October 2017. Retrieved medical records were independently reviewed by two trained clinical toxicologists.
Despite immediate (< 5 min) skin decontamination with copious amounts of tap water, one patient exposed to 25% TMAH involving ≥5% of total body surface area (TBSA) developed significant systemic toxicity. Patients exposed to 25% TMAH involving ≤1% TBSA developed first-degree chemical skin injuries but no systemic toxicity. Among patients exposed to lower concentrations (≤2.38%) of TMAH, the majority only experienced first-degree chemical skin injuries without systemic signs. Patients exposed to 0.5% TMAH involving nearly their entire TBSA developed no chemical skin injuries or systemic toxicity. All patients who had only first-degree chemical skin injuries did not develop systemic toxicity after exposure to either 2.38% or 25% TMAH.
TMAH acts as an alkaline corrosive and cholinergic agonist. Systemic signs attributable to TMA
can rapidly lead to respiratory failure and death after dermal exposure. We have demonstrated that an amphoteric solution may be efficacious for skin decontamination on-site immediately to prevent or ameliorate such toxicity. This practice especially carries a valuable potential in managing victims (patients) who have been exposed to those chemicals with immediate life-threatening toxicity (e.g. TMAH), suggesting that its early utilization deserves further study.
Noninvasive and safe cell viability assay for Paramecium using natural pigment extracted from food
Kyohei Yamashita,
Eiji Tokunaga
PMID: 32620770
DOI:
10.1038/s41598-020-67712-0
Abstract
Noninvasive, safe and cost-effective cell viability assay is important in many fields of biological research such as cell culture and counting. We examined ten typical natural pigments extracted from food to find that Monascus pigment (MP) or anthocyanin pigment (AP: purple sweet potato and purple cabbage) with Tris (Trimethylolaminomethane) works as a good indicator of viability assay for dye exclusion test (DET) of Paramecium. This was confirmed spectrally by scan-free, non-invasive absorbance spectral imaging A (x, y, λ) microscopy. We developed a new method of cell capture using a metal mesh to confine live Paramecium in a restricted space. This has the advantage that a low-cost and robust capture can be fabricated without using special equipment, compared to a conventional lab-on-a-chip. As a result, MP and AP stained dead cells as quick as methylene blue (MB), a synthetic dye conventionally used in DET within 1 min when treated with microwave and benzalkonium chloride. The natural pigments with Tris had little effect on inhibiting the growth of Paramecium, but MB killed all the cells within 1 h. MP is most useful because it allows non-invasive DET without Tris. This approach provides less invasive and safe DET.
Microbial properties of the granular sludge in a psychrophilic UASB reactor fed with electronics industry wastewater containing organic chemicals
Kazuaki Syutsubo,
Tsuyoshi Danshita,
Haruhiko Sumino,
Akinori Iguchi,
Yasuyuki Takemura
PMID: 33657962
DOI:
10.1080/10934529.2021.1890960
Abstract
In this study, a lab-scale upflow anaerobic sludge blanket (UASB) reactor was applied to the treatment of artificial electronics industry wastewater containing tetramethylammonium-hydroxide (TMAH), monoethanolamine (MEA), and isopropyl-alcohol (IPA) in order to evaluate process performance and degradation properties. During 800 days of operation, 96% efficiency of chemical oxygen demand (COD) removal was stably achieved at an organic loading rate of 8.5 kgCOD/m
/day at 18-19 °C. MEA degradation, carried out by acid-forming eubacteria, was confirmed within a week. The physical properties of the retained granular sludge were degraded by feeding with TMAH wastewater, but maintained by feeding with MEA wastewater due to an accumulation of species from the genus
and family
. Analysis of the microbial community structure via SEM and 16S rRNA genes showed a proliferation of
-like cells and
-like cells at the surface and in the core of the granular sludge with TMAH, MEA and IPA acclimation. Furthermore, a batch degradation experiment confirmed that process inhibition due to increasing chemical concentration was relatively stronger for TMAH than for MEA or IPA. Thus, controlling the TMAH concentration of the influent to below 1 gCOD/L will be important for the stable treatment of electronics industry wastewater by UASB technology.
Insights on Molecular Characteristics of Hydrochars by
Laís G Fregolente,
João Vitor Dos Santos,
Giovanni Vinci,
Alessandro Piccolo,
Altair B Moreira,
Odair P Ferreira,
Márcia C Bisinoti,
Riccardo Spaccini
PMID: 33672045
DOI:
10.3390/molecules26041026
Abstract
Hydrochar is a carbon-based material that can be used as soil amendment. Since the physical-chemical properties of hydrochar are mainly assigned to process parameters, we aimed at evaluating the organic fraction of different hydrochars through
C-NMR and off-line TMAH-GC/MS. Four hydrochars produced with sugarcane bagasse, vinasse and sulfuric or phosphoric acids were analyzed to elucidate the main molecular features. Germination and initial growth of maize seedlings were assessed using hydrochar water-soluble fraction to evaluate their potential use as growth promoters. The hydrochars prepared with phosphoric acid showed larger amounts of bioavailable lignin-derived structures. Although no differences were shown about the percentage of maize seeds germination, the hydrochar produced with phosphoric acid promoted a better seedling growth. For this sample, the greatest relative percentage of benzene derivatives and phenolic compounds were associated to hormone-like effects, responsible for stimulating shoot and root elongation. The reactions parameters proved to be determinant for the organic composition of hydrochar, exerting a strict influence on molecular features and plant growth response.